Superior Major Molecular Response Rates in First-Line CML-CP: Flumatinib 600 mg vs. Imatinib 400 mg
In the randomized, open-label, multi-center Phase III FESTnd study (NCT02204644), flumatinib 600 mg once daily demonstrated significantly superior major molecular response (MMR; BCR-ABL^IS ≤0.1%) rates compared to imatinib 400 mg once daily as first-line treatment in newly diagnosed CML-CP patients [1][2]. At the primary endpoint of 6 months, MMR rates were 33.7% (95% CI: 27.06-40.29) for flumatinib versus 18.3% (95% CI: 12.88-23.67) for imatinib (P=0.0005). At 12 months, MMR rates were 48.5% (95% CI: 41.47-55.47) for flumatinib versus 33.0% (95% CI: 26.43-39.56) for imatinib (P=0.0021) [1]. Early molecular response (EMR; BCR-ABL^IS ≤10%) at 3 months was also significantly higher with flumatinib: 82.1% versus 53.3% (P<0.0001) [1]. Additionally, flumatinib achieved significantly higher rates of MR4 (BCR-ABL^IS ≤0.01%) at 6, 9, and 12 months (8.7% vs 3.6%, P=0.0358; 16.8% vs 5.1%, P=0.0002; 23.0% vs 11.7%, P=0.0034, respectively) [2].
| Evidence Dimension | Major Molecular Response (MMR) Rate at 6 Months |
|---|---|
| Target Compound Data | 33.7% (95% CI: 27.06-40.29); n=196 |
| Comparator Or Baseline | Imatinib: 18.3% (95% CI: 12.88-23.67); n=197 |
| Quantified Difference | 15.4 percentage point absolute increase; relative 84% higher MMR rate; P=0.0005 |
| Conditions | Phase III FESTnd study; newly diagnosed Ph+ CML-CP; flumatinib 600 mg QD vs imatinib 400 mg QD; 12-month follow-up |
Why This Matters
Faster achievement of MMR correlates with improved long-term progression-free survival and reduced risk of disease transformation; this data establishes flumatinib as quantitatively superior to imatinib for achieving early and deep molecular responses in first-line CML-CP.
- [1] Zhang L, et al. Frontline flumatinib versus imatinib in patients with chronic myeloid leukemia in chronic phase: Results from the China randomized phase III study. J Clin Oncol. 2019;37(suppl):7004. View Source
- [2] Zhang L, et al. Flumatinib versus Imatinib for Newly Diagnosed Chronic Phase Chronic Myeloid Leukemia: A Phase 3, Randomized, Open-label, Multi-center FESTnd Study. Clin Cancer Res. 2021;27(1):70-77. View Source
